![molecular formula C14H23NO6S B2699579 2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate CAS No. 1453315-58-6](/img/structure/B2699579.png)
2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate” is a chemical substance with the molecular formula C21H30N2O4 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The InChI code for this compound is1S/C21H30N2O4/c1-5-26-18(24)17-12-22(11-16-9-7-6-8-10-16)13-21(17)14-23(15-21)19(25)27-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound has a molecular weight of 374.48 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database or a Material Safety Data Sheet (MSDS).Aplicaciones Científicas De Investigación
Microbial Degradation and Fate in the Environment of Related Fuel Oxygenates :Research has shown that oxygenates, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), which are chemically similar to the specified compound, are commonly added to gasoline to enhance octane index and improve combustion efficiency. Significant advances in the microbiology of the degradation of these compounds suggest potential environmental applications. Biodegradation of these compounds involves aerobic microbial systems and can lead to the development of biological treatments for water contaminated with MTBE and other oxygenates (Fayolle, Vandecasteele, & Monot, 2001).
Pervaporation Purification of Oxygenate from Azeotropic Mixtures :A study on the pervaporation purification of ETBE from ethanol/ETBE azeotropic mixtures using hybrid membranes shows potential industrial applications in fuel processing. The enhancement of mass transfer parameters in the membranes indicates the feasibility of this method for purifying ETBE, a gasoline additive similar in structure to the compound (Pulyalina et al., 2019).
Photochemical and Thermal Rearrangement of Oxaziridines :The photochemical conversion of oxaziridines, compounds with structural similarities to the specified chemical, has been explored. This study provides evidence supporting stereoelectronic theory and suggests applications in understanding reaction mechanisms and designing photochemical processes (Lattes et al., 1982).
Synthesis and Molecular Structure of Related Cyclic Amino Acid Esters :Research on the synthesis of compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which share structural features with the specified compound, highlights applications in organic synthesis, particularly in the preparation of cyclic amino acid esters. These compounds have potential applications in pharmaceutical and organic chemistry (Moriguchi et al., 2014).
Renewable Gasoline, Solvents, and Fuel Additives from Related Compounds :The study of 2,3-Butanediol and its conversion to 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes, which are structurally related to the compound , reveals applications in the development of sustainable gasoline blending components and industrial solvents. These findings suggest potential environmental and industrial applications (Harvey, Merriman, & Quintana, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-O-tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6S/c1-5-20-11(16)10-6-22(18,19)9-14(10)7-15(8-14)12(17)21-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYPBUXUZAOJQ-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CS(=O)(=O)CC12CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CS(=O)(=O)CC12CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

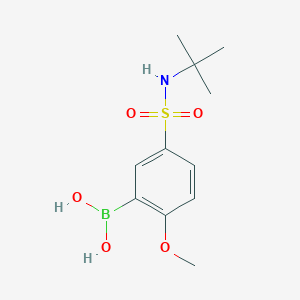
![3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2699498.png)
![(5Z)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2699500.png)
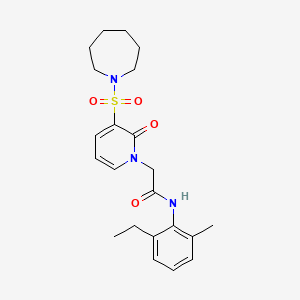
![4-[(2-Phenylpropyl)amino]phenol](/img/structure/B2699502.png)
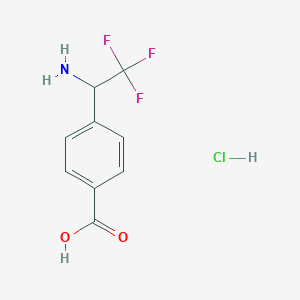
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2699509.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2699511.png)
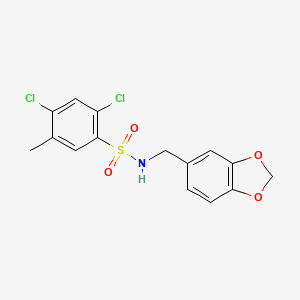
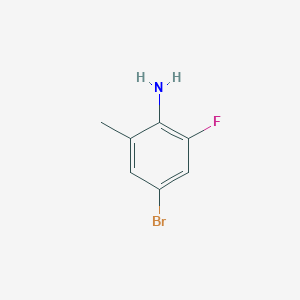


![4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2699518.png)